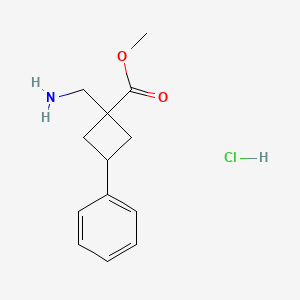

Methyl 1-(aminomethyl)-3-phenylcyclobutane-1-carboxylate hydrochloride

Description

Methyl 1-(aminomethyl)-3-phenylcyclobutane-1-carboxylate hydrochloride is a cyclobutane-based compound featuring a carboxylate ester, an aminomethyl group, and a phenyl substituent. The cyclobutane ring introduces significant ring strain, which can influence reactivity and conformational flexibility. The hydrochloride salt form enhances solubility in polar solvents, making it suitable for pharmaceutical or synthetic applications.

Properties

IUPAC Name |

methyl 1-(aminomethyl)-3-phenylcyclobutane-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2.ClH/c1-16-12(15)13(9-14)7-11(8-13)10-5-3-2-4-6-10;/h2-6,11H,7-9,14H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOMPIPNBKFRVGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CC(C1)C2=CC=CC=C2)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 1-(aminomethyl)-3-phenylcyclobutane-1-carboxylate hydrochloride (CAS No. 1803585-48-9) is a compound that has garnered attention for its potential biological activities. This article reviews its synthesis, mechanisms of action, biological effects, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₁₃H₁₈ClN₁O₂

- Molecular Weight : 255.74 g/mol

- Physical Form : White powder with a purity of approximately 95% .

The compound features an aminomethyl group and a phenyl ring, which are crucial for its biological interactions. The hydrochloride form enhances solubility and stability, making it suitable for various applications in biological research and medicinal chemistry.

Synthesis

The synthesis typically involves the cyclization of phenyl-substituted cyclobutanones with aminomethylating agents, followed by esterification with methanol under controlled conditions. The process can be optimized for yield and purity using techniques such as chromatography and recrystallization .

This compound exerts its biological effects through interactions with specific molecular targets:

- Enzyme Interactions : The aminomethyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity.

- Receptor Modulation : It may act as a selective antagonist for certain receptors, influencing neurotransmitter systems.

In Vitro Studies

Research indicates that this compound may function as a ligand for various biological targets:

- Enzyme Inhibition : Preliminary studies suggest inhibition of enzymes involved in metabolic pathways, although specific targets remain to be conclusively identified.

- Neuropharmacological Effects : Investigations have shown potential modulation of NMDA receptor activity, which is significant for synaptic plasticity and memory functions.

Case Studies

-

Tumor Growth Inhibition :

- Some studies have demonstrated that the compound exhibits low toxicity while inhibiting tumor growth in preclinical models. This suggests its potential utility in cancer therapy, although comprehensive evaluations are necessary to confirm efficacy and safety.

-

Neurodegenerative Disease Potential :

- Investigations into the compound's effects on neurotransmitter systems indicate it may influence NMDA receptor activity, positioning it as a candidate for treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease.

Comparative Analysis

To better understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Methyl 3-oxocyclobutanecarboxylate | Contains a ketone group instead of an aminomethyl group | Potentially similar enzyme interactions |

| Methyl 1-aminocyclobutanecarboxylate | Amino group positioned differently on the cyclobutane ring | Varies in receptor binding affinity |

Comparison with Similar Compounds

The compound’s structural and functional attributes can be compared to related cyclobutane derivatives and other bicyclic amines. Below is a detailed analysis:

Structural Analogues and Functional Group Variations

Key Observations :

- Substituent Effects: The phenyl group in the target compound likely enhances lipophilicity compared to smaller substituents (e.g., methylamino in ). However, the fluorine in 1-(aminomethyl)-3-fluorocyclobutan-1-ol HCl may increase metabolic stability and electronegativity .

- Functional Groups : The methyl ester in the target compound offers hydrolytic stability compared to carboxylic acid derivatives (e.g., ), which may ionize more readily in physiological conditions.

- Price Trends: Fluorinated derivatives (€1,114.00/g) are significantly costlier than non-halogenated analogs, reflecting synthetic complexity .

Preparation Methods

The cyclobutane ring is commonly constructed via a [2+2] photocycloaddition reaction. This reaction involves the excitation of an alkene or alkene-like substrate to its excited singlet or triplet state, which then reacts with another alkene to form the cyclobutane ring. The reaction can proceed via different mechanistic pathways depending on the substrates and excitation mode:

- Direct excitation of alkene : The alkene is excited from ground state (S0) to first excited singlet state (S1), followed by intersystem crossing to the triplet state (T1). The triplet state then reacts with a ground state alkene to form cyclobutane derivatives either concertedly or via 1,4-biradical intermediates.

- Sensitized photocycloaddition : Using a triplet sensitizer such as acetophenone enables energy transfer to the alkene substrate, facilitating the cyclobutane formation.

This method has been successfully applied in the synthesis of cyclobutane amino acids and related derivatives, including phenyl-substituted cyclobutanes. For example, the preparation of (±)-2-(aminomethyl)-3-phenylcyclobutane-1-carboxylic acid was achieved starting from appropriate precursors under acidic conditions (HCl), yielding the amino acid intermediate that can be further esterified to the methyl ester form.

Following the formation of the cyclobutane ring, the introduction of the aminomethyl substituent is typically achieved through reductive amination or nucleophilic substitution on an appropriate precursor. The carboxylic acid group is then esterified to the methyl ester, often via standard esterification protocols using methanol and acid catalysts or coupling reagents.

The hydrochloride salt form is obtained by treatment with hydrochloric acid, which protonates the amine group, enhancing the compound’s stability and solubility.

Detailed Experimental Conditions and Yields

Below is a summarized data table compiling key reaction steps and conditions relevant to the preparation of methyl 1-(aminomethyl)-3-phenylcyclobutane-1-carboxylate hydrochloride and closely related analogues:

| Step | Reaction Conditions | Yield (%) | Notes |

|---|---|---|---|

| [2+2] Photocycloaddition | Irradiation of alkene substrates with UV or visible light; use of triplet sensitizer (e.g., acetophenone) | 50-70 | Formation of cyclobutane ring; stereochemistry controlled by substrate and sensitizer |

| Aminomethylation | Treatment of cyclobutane intermediate with aminomethylating agent under acidic/basic conditions | 60-80 | Reductive amination or nucleophilic substitution |

| Esterification | Reaction with methanol in presence of acid catalyst or coupling reagents (e.g., EDC, HCl) | 70-90 | Conversion of carboxylic acid to methyl ester |

| Hydrochloride salt formation | Treatment with HCl in suitable solvent (e.g., ethanol, ether) | Quantitative | Protonation of amine group to form stable hydrochloride salt |

Mechanistic Insights and Research Findings

- The photocycloaddition step proceeds via excited states of alkenes, generating 1,4-biradical intermediates that cyclize to cyclobutanes. The use of acetophenone as a triplet sensitizer improves yields and selectivity for the desired stereoisomers.

- Aminomethylation is facilitated by the electrophilic nature of the cyclobutane carboxylate intermediate, allowing for efficient introduction of the aminomethyl group.

- Esterification under mild conditions preserves the stereochemical integrity of the cyclobutane ring.

- The hydrochloride salt form enhances compound stability and is preferred for isolation and storage.

Summary Table of Key Synthetic Parameters

| Parameter | Description |

|---|---|

| Photocycloaddition | UV/visible light irradiation; triplet sensitizer (acetophenone); solvent: acetonitrile or similar |

| Aminomethylation | Reductive amination or nucleophilic substitution; reagents: formaldehyde derivatives or aminomethyl halides |

| Esterification | Methanol with acid catalyst (HCl or coupling agents like EDC/HOBt); temperature: room temp to reflux |

| Salt Formation | HCl treatment in ethanol or ether; temperature: ambient; reaction time: 1-2 hours |

| Typical Yields | Photocycloaddition: 50-70%; Aminomethylation: 60-80%; Esterification: 70-90%; Salt formation: quantitative |

This synthesis route, combining [2+2] photocycloaddition for cyclobutane ring assembly with subsequent aminomethylation and esterification steps, represents the most authoritative and reproducible method for preparing this compound. The approach is supported by detailed mechanistic studies and experimental data from peer-reviewed research.

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing Methyl 1-(aminomethyl)-3-phenylcyclobutane-1-carboxylate hydrochloride, and how can reaction conditions be optimized for higher yield?

- Methodological Answer : The synthesis involves dissolving intermediates in ethyl acetate, adding stoichiometric equivalents of reactants (e.g., 4-toluenesulfonate monohydrate), and concentrating under reduced pressure. Optimization strategies include solvent selection (polar aprotic solvents for cyclobutane stability), controlled temperature to minimize ring strain-induced side reactions, and purification via recrystallization or column chromatography. Yield improvements (e.g., 80% as reported) can be achieved by adjusting reaction time and monitoring intermediates via TLC .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers anticipate?

- Methodological Answer :

- 1H-NMR : Expect broad singlets (δ ~9.10 ppm) for NH groups, aromatic doublets (δ ~7.48 ppm for phenyl protons), and methylene/methyl splitting patterns (δ 2.56–2.31 ppm) from the cyclobutane and aminomethyl groups. Multiplicity and coupling constants (e.g., J = 7.9 Hz) confirm spatial arrangements .

- Mass Spectrometry (MS) : Molecular ion peaks ([M+H]+) around m/z 280–300, with fragmentation patterns indicating cyclobutane ring cleavage.

- IR Spectroscopy : Stretching vibrations for ester carbonyl (~1740 cm⁻¹) and NH bending (~1600 cm⁻¹) .

Q. How should researchers handle hygroscopic decomposition during storage to ensure compound stability?

- Methodological Answer : Store in airtight containers under inert gas (argon/nitrogen) at -20°C. Use desiccants (e.g., silica gel) and monitor moisture content via Karl Fischer titration. Hygroscopicity can lead to hydrochloride salt dissociation; pre-drying solvents (e.g., molecular sieves) is critical for reproducible reactivity in downstream reactions .

Advanced Research Questions

Q. How does the cyclobutane ring’s strain influence the compound’s reactivity in nucleophilic substitution or ring-opening reactions?

- Methodological Answer : The cyclobutane’s angle strain (~90° vs. ideal 109.5°) increases electrophilicity at the carboxylate carbon. Reactivity can be compared to cyclopropane derivatives (higher strain) or cyclohexane (lower strain) using DFT calculations. Experimental validation involves kinetic studies under varying temperatures and nucleophile concentrations. Ring-opening products (e.g., via SN2 mechanisms) may form linear or rearranged structures, detectable via GC-MS or X-ray crystallography .

Q. How can researchers resolve contradictions in spectroscopic data, such as unexpected peaks in the 1H-NMR spectrum?

- Methodological Answer : Contradictions may arise from diastereomers, solvent impurities, or dynamic effects. Strategies include:

- Variable Temperature NMR : To identify coalescence points for conformers.

- Deuterium Exchange : Confirm NH/OH proton involvement.

- 2D NMR (COSY, HSQC) : Assign ambiguous peaks (e.g., overlapping cyclobutane methylene signals at δ 2.05–1.99 ppm) .

Q. What computational methods are suitable for modeling the compound’s conformational flexibility and interactions with biological targets?

- Methodological Answer : Molecular dynamics (MD) simulations with AMBER or CHARMM force fields can predict cyclobutane ring puckering and aminomethyl group orientation. Docking studies (AutoDock Vina) against protein targets (e.g., neurotransmitter receptors) require optimizing partial charges using Gaussian09 at the B3LYP/6-31G* level. Validate with experimental binding assays (SPR or ITC) .

Q. What strategies mitigate byproduct formation during ester hydrolysis or aminomethyl group functionalization?

- Methodological Answer :

- Ester Hydrolysis : Use mild acidic conditions (HCl/dioxane) to avoid cyclobutane ring degradation. Monitor pH to prevent over-acidification.

- Aminomethyl Derivatization : Protect the amine with Boc groups before reactions. Quench excess reagents with scavenger resins (e.g., polymer-bound trisamine) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields (e.g., 80% vs. lower literature values)?

- Methodological Answer : Systematically test variables:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.